3-Methyl-1-(2-methylphenyl)piperazine hydrochloride
Description
3-Methyl-1-(2-methylphenyl)piperazine hydrochloride is a piperazine derivative characterized by a methyl group at the 3-position of the piperazine ring and a 2-methylphenyl substituent at the 1-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as serotonin receptor modulators . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-methyl-1-(2-methylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-5-3-4-6-12(10)14-8-7-13-11(2)9-14;/h3-6,11,13H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQUIBYRDCAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Degradation Pathways
Piperazine derivatives are susceptible to degradation under specific conditions:
-
Hydrolysis: Piperazine rings can undergo partial hydrolysis in acidic or basic conditions, leading to cleavage of the amine bonds.
-
Oxidative Degradation: The presence of substituents (e.g., methyl groups) may stabilize the molecule, but prolonged exposure to oxidizing agents (e.g., H₂O₂) can lead to ring-opening reactions.
Table 2: Stability Analysis
| Condition | Impact on Structure |
|---|---|
| Acidic pH (pH < 3) | Hydrolysis of amine bonds |
| Basic pH (pH > 9) | Accelerated degradation |
| Oxidizing agents (e.g., H₂O₂) | Ring-opening reactions |
Salt Formation
The hydrochloride salt is formed by reacting the free base with hydrochloric acid:
This reaction enhances solubility and stability, making the compound suitable for pharmaceutical formulations .
Biological Interactions
Phenylpiperazines, including the target compound, exhibit affinity for neural crest-derived tumors (e.g., neuroblastoma), as demonstrated by their uptake and retention characteristics similar to metaiodobenzylguanidine (MIBG) . This suggests potential applications in targeted therapies or diagnostic imaging.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
*Calculated based on molecular formula C₁₂H₁₇N₂Cl.
Key Observations:
- Substituent Position and Electronic Effects : The 2-methylphenyl group in the target compound introduces steric hindrance compared to para-substituted analogues (e.g., 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate ). Ortho-substituents may reduce receptor binding affinity due to steric clashes, whereas electron-withdrawing groups (e.g., Cl, CF₃) enhance interactions with serotonin receptors .
- Salt Forms and Solubility: Hydrochloride salts generally improve aqueous solubility. Piperazine dihydrochloride (melting point 197–200°C) is less soluble than monohydrochloride derivatives, which may influence bioavailability .
Pharmacological Activity
- 5-HT Receptor Modulation :
- The target compound’s methyl groups likely confer moderate 5-HT receptor affinity compared to halogenated analogues like TFMPP and mCPP (1-(3-chlorophenyl)piperazine HCl), which exhibit robust 5-HT₂C agonist activity .
- In vivo studies show that TFMPP induces head-twitch responses in rats via 5-HT₂A activation, an effect blocked by selective antagonists like MDL 100907 . Structural similarities suggest the target compound may share this mechanism but with reduced potency due to methyl substituents.
- Emetic Effects : Piperazine hydrochloride induces emesis in dogs and pigeons at high doses . Modifications like the 3-methyl group in the target compound may mitigate such side effects, though direct evidence is lacking.
pH-Dependent Behavior
Piperazine-containing drugs like opipramol and trifluoperazine exhibit pH-dependent micellar properties. This contrasts with chlorpromazine, whose micellar properties are pH-insensitive, highlighting substituent-dependent behavior.
Preparation Methods
Alkylation of Phenylpiperazine Derivatives
- Starting Material: 1-(2-methylphenyl)piperazine or 3-substituted piperazine derivatives.
- Reagents: Methyl iodide or methylating agents in the presence of a strong base such as sodium hydride.
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF).
- Conditions:
- Temperature maintained between 10°C to 25°C.
- Methyl iodide added slowly to sodium hydride slurry containing the piperazine derivative.
- Reaction time typically around 1 hour for completion.
- Outcome: Selective methylation at the 3-position of the piperazine ring to yield 3-methylated product.
This method is adapted from processes used for related compounds such as 1-methyl-3-phenylpiperazine, where methylation is carefully controlled to avoid over-alkylation or isomer formation.
Protection and Deprotection Strategy
- Protection: Introduction of benzyl or other protecting groups on nitrogen atoms to prevent undesired side reactions during methylation.
- Reduction: Use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to reduce oxo-piperazine intermediates.
- Deprotection: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (80-100 psi) in acetic acid to remove benzyl protecting groups.
- Purification: Post-reaction neutralization with aqueous sodium hydroxide to pH 11-12, followed by extraction with solvents such as toluene or methylene chloride.
This approach ensures high purity of the final piperazine product by minimizing impurities like positional isomers or over-alkylated byproducts.
Detailed Example Procedure
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Sodium hydride suspension in DMF at 10°C | 15.3 g sodium hydride (65% dispersion), 250 ml DMF | Sodium hydride slurry prepared as base | - |
| 2. Addition of 4-benzyl-2-oxo-3-(2-methylphenyl)piperazine | 100 g compound added portionwise over 30 min | Stirred 15 min to form reactive intermediate | - |
| 3. Methyl iodide addition | 64 g methyl iodide in 50 ml DMF added over 45 min, temp < 25°C | Methylation reaction proceeds for 1 hour | - |
| 4. Workup | Reaction mass poured into cold water (15°C), extracted with toluene | Organic layer washed and concentrated | 93.8% yield, 99.15% purity (HPLC) |
| 5. Catalytic hydrogenation | 5% Pd/C in acetic acid, H2 pressure 100 psi, room temp | Removal of benzyl protecting group | - |
| 6. Neutralization and extraction | pH adjusted to 11-12 with 50% NaOH, extracted with methylene chloride | Purification of final product | - |
| 7. Reduction with LiAlH4 | LiAlH4 in THF, reflux 2 hours | Conversion of oxo intermediate to piperazine | - |
| 8. Final isolation | Concentration under reduced pressure, washing with cyclohexane | Pure 3-methyl-1-(2-methylphenyl)piperazine isolated | 99.7% purity (HPLC) |
Analytical Characterization
- High Performance Liquid Chromatography (HPLC): Used to confirm reaction completion and purity, with target purity >99%.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR (300 MHz, CDCl3) shows characteristic signals for methyl groups, aromatic protons, and piperazine ring hydrogens.
- Typical chemical shifts include methyl singlets around 2.3 ppm and aromatic multiplets between 7.2-7.4 ppm.
- Other Techniques: Mass spectrometry and elemental analysis are used to confirm molecular weight and composition.
Advantages and Challenges
| Aspect | Details |
|---|---|
| Advantages | High selectivity for methylation, minimal formation of positional isomers, scalable reaction conditions, high purity product suitable for pharmaceutical use. |
| Challenges | Requires careful temperature control during methylation, handling of reactive hydrides and hydrogenation catalysts, necessity for multiple purification steps to remove impurities. |
Q & A
Basic: What are the common synthetic routes for 3-Methyl-1-(2-methylphenyl)piperazine hydrochloride?
Answer:
The synthesis typically involves cyclocondensation or alkylation strategies. A validated approach includes:
Cyclocondensation : Reacting diethanolamine derivatives with halogenating agents (e.g., PCl₃) to form β,β'-dihalogenated intermediates, followed by coupling with 2-methylaniline under acidic conditions .
N-Alkylation : Introducing the 2-methylphenyl group to a pre-formed piperazine scaffold using alkyl halides or Mitsunobu conditions .
Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Advanced: How can reaction conditions be optimized to maximize yield and minimize by-products?
Answer:
Key parameters include:
- Temperature : Controlled heating (80–100°C) prevents decomposition of sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in alkylation steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency by stabilizing transition states .
- Stoichiometry : Excess alkylating agents (1.5–2 eq.) drive reactions to completion but require quenching to avoid over-alkylation .
Basic: What analytical techniques are critical for confirming structural identity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the piperazine ring and aryl groups .
- IR Spectroscopy : Detects characteristic N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity and detects trace by-products .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Comparative Assays : Standardize assay conditions (e.g., cell lines, incubation times) to eliminate variability .
Structural Analogs : Test derivatives (e.g., trifluoromethyl or sulfonyl variants) to isolate structure-activity relationships (SAR) .
Data Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding affinities .
Basic: What solubility and formulation considerations are essential for in vitro studies?
Answer:
- Solvent Compatibility : Soluble in DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for biological assays .
- Stability : Hydrochloride salts enhance aqueous solubility but may hydrolyze under strongly basic conditions (pH > 9) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 2-Methylphenyl | Moderate antimicrobial activity | Enhances lipophilicity for membrane penetration |
| Trifluoromethyl (CF₃) | Improved enzyme inhibition (IC₅₀ ↓ 30%) | Electron-withdrawing groups stabilize target binding |
| Sulfonyl (-SO₂-) | Anticancer activity (EC₅₀ = 5 µM) | Modulates kinase signaling pathways |
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Stable at 25°C for 6 months; degradation occurs >100°C .
- pH Sensitivity : Stable in pH 4–8; avoid prolonged exposure to extremes .
- Light Sensitivity : Store in amber vials to prevent photodegradation .
Advanced: How can by-products from synthesis be identified and mitigated?
Answer:
- By-Product Analysis : LC-MS identifies dimers (e.g., bis-piperazines) formed during alkylation .
- Purification Strategies : Use silica gel chromatography (ethyl acetate/hexane gradient) to separate mono- and di-substituted products .
- Process Optimization : Reduce reaction time or lower temperature to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
